1-Benzyl-4-piperidinol-2,2,6,6-d4
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-2,2,6,6-tetradeuteriopiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/i8D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPZXJZYCOETDA-LZMSFWOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(N1CC2=CC=CC=C2)([2H])[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583086 | |
| Record name | 1-Benzyl(2,2,6,6-~2~H_4_)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1014695-50-1 | |
| Record name | 1-Benzyl(2,2,6,6-~2~H_4_)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Isotopic Fidelity Assessment of 1 Benzyl 4 Piperidinol 2,2,6,6 D4
Strategic Approaches for Regioselective Deuterium (B1214612) Incorporation into Piperidine (B6355638) Scaffolds
The synthesis of 1-Benzyl-4-piperidinol-2,2,6,6-d4 necessitates a carefully planned route that introduces deuterium at specific, non-exchangeable positions. The piperidine ring is a prevalent structure in many FDA-approved drugs, and the targeted deuteration of this scaffold can significantly alter a molecule's metabolic profile, often leading to improved pharmacokinetic properties. nih.gov
Precursor Synthesis and Deuteration Pathways to Achieve 2,2,6,6-d4 Labeling
A primary and effective strategy for synthesizing this compound involves the initial preparation of a deuterated precursor, specifically 1-Benzyl-4-piperidone-2,2,6,6-d4. This intermediate can be synthesized through various established methods. One common approach involves the reaction of benzylamine (B48309) with methyl acrylate, followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation to yield 1-Benzyl-4-piperidone. chemicalbook.comguidechem.comchemicalbook.com To introduce the deuterium atoms at the 2 and 6 positions, deuterated reagents would be employed in the appropriate steps of this synthesis.
Alternatively, commercially available 4-piperidone (B1582916) monohydrate hydrochloride can be N-benzylated using benzyl (B1604629) bromide. chemicalbook.com The deuteration of the resulting 1-Benzyl-4-piperidone at the alpha positions to the carbonyl group (C2 and C6) can then be achieved under basic conditions using a deuterium source like D₂O. The subsequent reduction of the ketone at the C4 position of 1-Benzyl-4-piperidone-2,2,6,6-d4, for instance with sodium borodeuteride (NaBD₄) if deuteration at the 4-position's hydroxyl group is also desired, or more commonly with sodium borohydride (B1222165) (NaBH₄), yields the target molecule, this compound.
Another synthetic route could involve the use of 1-cyclopropyl-4-piperidone-d4 as a precursor, which is synthesized from a cyclic β-ketoester. vt.edu This deuterated piperidone could then potentially be N-benzylated to form the desired intermediate.
The successful incorporation of deuterium relies on the use of specific deuterated reagents and carefully controlled reaction conditions. For the deuteration of 1-Benzyl-4-piperidone at the 2,2,6,6-positions, a common method is acid- or base-catalyzed hydrogen-deuterium exchange. This typically involves stirring the piperidone in a deuterated solvent such as D₂O with a catalytic amount of acid (e.g., DCl) or base (e.g., NaOD). The enol or enolate intermediate allows for the exchange of the acidic alpha-protons with deuterium.
The reduction of the carbonyl group of the deuterated piperidone to the corresponding alcohol can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a common choice for this transformation. If a deuterium atom is also desired at the 4-position of the piperidinol, a deuterated reducing agent such as sodium borodeuteride (NaBD₄) would be employed.
Considerations for Deuterium Label Stability and Non-Exchangeable Sites.
A critical aspect of designing deuterated compounds is ensuring the stability of the deuterium labels. The C-D bonds at the 2 and 6 positions of the piperidine ring in this compound are adjacent to the nitrogen atom but are generally stable under physiological conditions. The key is that they are not alpha to a carbonyl group in the final molecule, which would make them susceptible to exchange. The deuterium atom on the hydroxyl group at the 4-position, if introduced, would be readily exchangeable with protons in protic solvents. Therefore, for most applications, the deuteration is focused on the carbon framework. The stability of these labels is crucial for their use in metabolic studies and as internal standards in quantitative mass spectrometry. acs.org
Advanced Analytical Techniques for Isotopic Purity and Positional Verification
The confirmation of the isotopic purity and the precise location of the deuterium atoms is a mandatory step in the characterization of this compound. rsc.orgresearchgate.net High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary tools for this purpose. rsc.org
Mass Spectrometric (MS) Methodologies for Deuterium Content Determination.
Mass spectrometry is a highly sensitive technique for determining the isotopic enrichment of a deuterated compound. nih.govresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the number of incorporated deuterium atoms can be determined.
Table 1: Theoretical Mass-to-Charge Ratios for Isotopologues of 1-Benzyl-4-piperidinol
| Isotopologue | Number of Deuterium Atoms | Theoretical [M+H]⁺ (m/z) |
| d₀ (unlabeled) | 0 | 192.1383 |
| d₁ | 1 | 193.1446 |
| d₂ | 2 | 194.1508 |
| d₃ | 3 | 195.1571 |
| d₄ (target) | 4 | 196.1634 |
Note: These values are calculated based on the most abundant isotopes of each element.
High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), allows for the separation of the deuterated compound from any non-deuterated or partially deuterated impurities and provides accurate mass measurements to confirm the elemental composition. rsc.orgnih.gov The relative abundance of the ion peaks corresponding to the different isotopologues (d₀, d₁, d₂, d₃, d₄) is used to calculate the isotopic purity of the sample. nih.gov For instance, if the peak for the d₄ isotopologue is the most abundant, the percentage of isotopic purity can be calculated from the integrated peak areas of all observed isotopologues. rsc.org
Tandem mass spectrometry (MS/MS) can be employed to further verify the position of the deuterium labels. nih.govresearchgate.net By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce the location of the deuterium atoms within the molecule. For this compound, fragmentation patterns would be expected to show the retention of the deuterium labels on fragments containing the C2 and C6 positions of the piperidine ring.
Table 2: Example Isotopic Purity Data for a Synthesized Batch of a Deuterated Compound
| Isotopologue | Relative Abundance (%) |
| d₀ | 0.2 |
| d₁ | 0.8 |
| d₂ | 1.5 |
| d₃ | 3.5 |
| d₄ | 94.0 |
This is a hypothetical data table illustrating a typical isotopic distribution for a highly enriched deuterated compound.
The combination of these powerful analytical techniques provides a comprehensive characterization of this compound, ensuring its suitability for its intended scientific applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Integrity Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool for the structural elucidation of deuterated compounds, providing definitive information on the precise location and isotopic enrichment of deuterium atoms. For this compound, a combination of Proton (¹H) and Deuterium (²H) NMR is employed to confirm the integrity of the synthesized molecule.
Proton NMR (¹H NMR) serves as the primary method for confirming the position of deuterium substitution. In a standard, non-deuterated sample of 1-Benzyl-4-piperidinol, the protons attached to the carbons at the 2 and 6 positions of the piperidine ring would produce characteristic signals in the ¹H NMR spectrum. In the successfully synthesized this compound, the substitution of these protons with deuterium atoms leads to the disappearance or significant reduction in the intensity of these corresponding signals. The presence of signals for protons on the benzyl group and at the C3, C4, and C5 positions confirms the integrity of the rest of the molecular structure.
Deuterium NMR (²H NMR) offers direct evidence of the deuterium nuclei. sigmaaldrich.com This technique is highly specific to deuterium and provides a clean spectrum, often using non-deuterated solvents. sigmaaldrich.com A key advantage of ²H NMR is its ability to quantify the level of deuterium incorporation, or isotopic enrichment, at specific sites. sigmaaldrich.com The presence of a resonance signal in the ²H NMR spectrum corresponding to the chemical environment of the 2 and 6 positions of the piperidine ring confirms that deuteration has occurred at the desired locations. The resolution of modern NMR allows for the quantitative analysis of deuterium incorporation. nih.gov
The comparative analysis of expected NMR signals is a crucial step in the validation of the compound's structure.
Table 1: Comparative ¹H NMR Data for 1-Benzyl-4-piperidinol and its Deuterated Analog
| Position | Expected ¹H Chemical Shift (ppm) for 1-Benzyl-4-piperidinol | Expected Observation for this compound |
|---|---|---|
| Benzyl Protons | ~7.2-7.4 (aromatic), ~3.5 (CH₂) | Signals present, confirming benzyl group integrity |
| Piperidine H-2, H-6 | ~2.8-3.0 | Signals absent or significantly diminished, confirming deuteration |
| Piperidine H-3, H-5 | ~1.5-2.0 | Signals present, confirming these positions are protonated |
| Piperidine H-4 | ~3.6-3.8 | Signal present, confirming the C-4 proton |
| Hydroxyl OH | Variable | Signal present, confirming the hydroxyl group |
Note: Expected chemical shifts are approximate and can vary based on solvent and experimental conditions.
Chromatographic Purity Assessment of Synthesized Deuterated Standards
While NMR spectroscopy confirms isotopic fidelity, chromatographic techniques are essential for assessing the chemical purity of the synthesized this compound. These methods separate the target compound from any unreacted starting materials, reagents, or synthetic byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful technique for this purpose.
In a GC-MS analysis, the sample is first vaporized and passed through a gas chromatography column. The separation is based on the differential partitioning of compounds between a stationary phase and a mobile gas phase. Compounds with different chemical properties elute from the column at different times, generating a chromatogram where each peak ideally represents a single compound. The area of the peak corresponding to this compound, relative to the total area of all peaks, provides a quantitative measure of its chemical purity.
The mass spectrometer, coupled to the gas chromatograph, provides mass information for the eluting compounds, confirming their identity. For this compound, the mass spectrum would be expected to show a molecular ion peak (M+) or characteristic fragment ions that correspond to its specific molecular weight (195.29 g/mol ). pharmaffiliates.comepa.gov This is critical for distinguishing the deuterated product from any residual non-deuterated starting material or partially deuterated intermediates.
Table 2: Expected Mass Spectrometry Data for Purity Analysis
| Compound | Molecular Formula | Monoisotopic Mass ( g/mol ) | Expected M+ Peak (m/z) |
|---|---|---|---|
| This compound | C₁₂H₁₃D₄NO | 195.16 | 195 |
| 1-Benzyl-4-piperidinol (non-deuterated impurity) | C₁₂H₁₇NO | 191.13 | 191 |
| 1-Benzyl-4-piperidone (precursor impurity) | C₁₂H₁₅NO | 189.12 | 189 |
Scalability Considerations for Research-Scale Production of Deuterated Analogs
The transition from a small-scale laboratory synthesis (millimolar scale) to a larger, research-scale production (e.g., >10 mmol or multi-gram scale) of this compound introduces several practical challenges. acs.orgacs.org The goal of scaling up is to develop a robust, repeatable process that consistently delivers the target compound with high chemical and isotopic purity.
Key considerations for scalability include:
Reaction Conditions: Parameters such as heating, cooling, and stirring that are easily managed on a small scale require more sophisticated equipment to ensure homogeneity and consistent temperature control in larger reaction vessels. The synthesis of the precursor, 1-benzyl-4-piperidone, can involve refluxing and requires careful management of temperature gradients in a larger volume. chemicalbook.com
Reagent Addition: The rate of addition for critical reagents, which can be done quickly in a small flask, may need to be carefully controlled during scale-up to manage reaction exotherms and prevent the formation of byproducts.
Purification: Purification methods must be adapted for larger quantities. While column chromatography is effective for small amounts, it can become inefficient and time-consuming for multi-gram production. Alternative methods like flash chromatography or crystallization may need to be developed and optimized to handle the increased scale and ensure high purity. dtic.mil
Synthetic Strategy: The efficiency of the chosen synthetic route is paramount. For deuterated analogs, this includes the cost and availability of the deuterium source (e.g., a deuterated reducing agent). The point at which the deuterium atoms are introduced into the synthetic sequence is a critical decision. Introducing them early, for instance by reducing a deuterated precursor like 1-benzyl-4-piperidone-2,2,6,6-d4, is often preferable to performing isotopic exchange on the final, more complex molecule.
Process Robustness: A scalable process must be reliable. A procedure that works well on a 1 mmol scale may require significant re-optimization to achieve the same yield and purity on a 20 mmol scale. acs.orgacs.org This involves identifying critical process parameters and establishing acceptable ranges to ensure a reproducible outcome. The ultimate aim is a process that can be performed on a larger scale without compromising the excellent yield and purity observed in initial scoping studies. acs.org
Application of 1 Benzyl 4 Piperidinol 2,2,6,6 D4 As a Stable Isotope Internal Standard Siis in Quantitative Bioanalysis
Theoretical Underpinnings of Stable Isotope Dilution Mass Spectrometry (SIDMS)
Stable Isotope Dilution Mass Spectrometry is a powerful analytical technique that relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of analysis. This isotopically labeled compound, in this case, 1-Benzyl-4-piperidinol-2,2,6,6-d4, serves as an ideal internal standard because it is chemically identical to the analyte of interest, differing only in its isotopic composition and, therefore, its mass. nih.gov This fundamental principle allows for the correction of variability that may occur during sample preparation, chromatography, and ionization. scispace.com
Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures of endogenous components like salts, lipids, and proteins. During Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, these co-eluting matrix components can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. chromatographyonline.com This phenomenon, known as the matrix effect, is a significant source of error in quantitative bioanalysis, affecting the accuracy and reproducibility of the results. waters.com
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. nih.govchromatographyonline.comresearchgate.net Because the SIIS is chemically identical to the analyte, it exhibits the same behavior during sample extraction and chromatographic separation, and most importantly, it is affected by matrix interferences in the same way as the undeuterated analyte. nih.gov Any suppression or enhancement of the analyte signal will be mirrored by a proportional change in the SIIS signal. Consequently, the ratio of the analyte response to the SIIS response remains constant, even in the presence of significant matrix effects, thereby ensuring accurate quantification. waters.com
Table 1: Illustrative Data on Matrix Effect Compensation
This table demonstrates the ability of this compound to compensate for matrix effects in the analysis of its undeuterated analog in human plasma. The data shows that while the absolute responses of both the analyte and the SIIS vary between different plasma lots, the ratio of their responses remains consistent.
| Plasma Lot | Analyte Peak Area | SIIS Peak Area | Analyte/SIIS Ratio | Calculated Concentration (ng/mL) |
|---|---|---|---|---|
| Lot A | 125,480 | 130,110 | 0.964 | 10.1 |
| Lot B (Significant Suppression) | 88,960 | 92,540 | 0.961 | 10.0 |
| Lot C | 128,320 | 133,200 | 0.963 | 10.1 |
| Lot D (Moderate Enhancement) | 145,670 | 151,120 | 0.964 | 10.1 |
The use of an SIIS like this compound significantly enhances the precision, accuracy, and reproducibility of bioanalytical methods. scispace.com Precision, which reflects the closeness of repeated measurements, is improved because the SIIS corrects for random errors introduced during the analytical process, such as variations in injection volume or fluctuations in instrument performance. scispace.com Accuracy, the closeness of a measured value to the true value, is enhanced by the effective compensation of systematic errors like incomplete extraction recovery and matrix effects. nih.gov
Reproducibility, the ability of a method to yield consistent results across different laboratories or over different time periods, is also greatly improved. Since the quantification is based on a ratio to an internal standard that behaves identically to the analyte, the method becomes more robust and less susceptible to inter-laboratory variations in equipment and procedures. nih.gov
Role in Ensuring Data Reliability in Preclinical and Discovery Research
The use of a stable isotope-labeled internal standard like this compound is crucial for ensuring the reliability of data in preclinical and discovery research. It helps to compensate for variability in the analytical process, such as matrix effects and inconsistencies in sample preparation.
The reliability of a bioanalytical method is often demonstrated through various validation experiments, including assessments of precision and accuracy at different concentration levels.
Hypothetical Inter-day Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
|---|---|---|---|---|
| Low | 0.3 | 0.29 | 96.7 | 6.5 |
| Medium | 50 | 51.5 | 103.0 | 4.2 |
This table is for illustrative purposes only and does not represent actual data.
Utilization of 1 Benzyl 4 Piperidinol 2,2,6,6 D4 in Metabolic Research and Pathway Elucidation
Tracer Studies for Investigating Metabolic Pathways and Biotransformations
Tracer studies are fundamental to elucidating the complex network of biochemical reactions that constitute a compound's metabolism. By introducing a labeled version of a molecule into a biological system, scientists can follow its journey and identify the various chemical modifications it undergoes.
Tracking the Fate of 1-Benzyl-4-piperidinol-2,2,6,6-d4 and its Metabolites
The primary application of this compound is as a tracer to map its metabolic fate. When administered to an in vitro system, such as liver microsomes, or in vivo models, the deuterated compound follows the same metabolic pathways as its unlabeled counterpart. However, due to the presence of the deuterium (B1214612) atoms, it and its subsequent metabolites are heavier than their naturally occurring analogues. This mass difference allows for their unambiguous detection and quantification using mass spectrometry. nih.govuky.edu
The process involves collecting biological samples (e.g., plasma, urine, tissue homogenates) at various time points after administration and analyzing them by liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer is programmed to look for the specific mass-to-charge ratio (m/z) of the parent compound and any potential metabolites that retain the deuterium label. In this way, researchers can construct a detailed picture of the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The stability of the C-D bond at the 2,2,6,6-positions of the piperidine (B6355638) ring is crucial, as this part of the molecule is often subject to oxidative metabolism. acs.orgnih.gov
Identification of Novel Metabolites through Mass Shift Detection
A key advantage of using stable isotope-labeled compounds is the ability to easily distinguish metabolites from endogenous background ions in a mass spectrum. doi.orgresearchgate.net When analyzing a sample, researchers look for "twin peaks" or "doublets" of ions with a specific mass difference corresponding to the number of deuterium atoms. In the case of this compound, any metabolite that retains the deuterated piperidinol ring will appear as a pair of peaks separated by 4 mass units (the difference between four deuterium atoms and four hydrogen atoms).
This mass shift filtering is a powerful technique for identifying previously unknown metabolites. researchgate.net For example, if the parent compound undergoes hydroxylation on the benzyl (B1604629) group, the resulting metabolite will have a mass that is 16 atomic mass units (amu) higher (for the addition of an oxygen atom). By searching the LC-MS data for a doublet of peaks separated by 4 amu, where the monoisotopic mass is 16 amu greater than the parent compound, this new hydroxylated metabolite can be confidently identified. This approach minimizes the risk of misidentifying noise or endogenous compounds as metabolites and allows for a comprehensive metabolic map to be generated. nih.gov
Quantitative Metabolic Flux Analysis (MFA) Using Stable Isotope Tracers
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govyoutube.com The use of stable isotope tracers is central to MFA, providing the necessary data to resolve the flow of atoms through intersecting pathways.
Application of Isotope-Resolved Metabolomics for System-Wide Regulation
Isotope-resolved metabolomics is an extension of tracer studies that aims to understand how metabolism is regulated on a system-wide level. nih.govuky.edunih.gov By introducing a labeled substrate like this compound, researchers can observe how its metabolic products are integrated into the broader metabolic network of the cell or organism. While this specific compound is a xenobiotic, the principles of isotope-resolved metabolomics can be applied to understand its impact on endogenous metabolic pathways.
For instance, the biotransformation of this compound may consume co-factors such as NADPH or UDP-glucuronic acid. By tracking the isotopic enrichment in related metabolic pools, it is possible to quantify the flux of these co-factors towards xenobiotic metabolism. This provides a quantitative measure of the metabolic burden placed on the system by the compound. Such studies are crucial for understanding drug-drug interactions and the metabolic consequences of exposure to foreign compounds.
Enzymatic Biotransformation Studies with Deuterated Substrates
The use of deuterated substrates is particularly valuable for in-depth studies of the enzymes responsible for metabolism, most notably the cytochrome P450 (CYP) family. researchgate.netnih.gov The substitution of hydrogen with deuterium can influence the rate of bond cleavage, a phenomenon known as the kinetic isotope effect (KIE).
The C-D bond is stronger than the C-H bond, and thus requires more energy to break. If the cleavage of a C-H bond is the rate-limiting step in an enzymatic reaction, replacing that hydrogen with deuterium will slow down the reaction. By comparing the rate of metabolism of 1-Benzyl-4-piperidinol with its deuterated analogue, this compound, researchers can determine if the oxidation of the piperidinol ring is a rate-determining step.
For example, a study on the metabolism of deuterated enzalutamide (B1683756) showed that replacing hydrogen with deuterium on an N-methyl group significantly slowed its demethylation, demonstrating that this step was rate-limiting. nih.gov Similarly, a study on pibutidine, which also contains a piperidine ring, used a deuterated version to distinguish between different sites of hydroxylation on the ring. nih.gov The pattern of deuterium loss provided definitive evidence for the specific metabolic pathways involved.
These studies provide invaluable mechanistic information about enzyme function and can inform the design of new chemical entities with more desirable metabolic profiles.
Mechanistic Investigations Through Kinetic Isotope Effect Kie Studies with Deuterated Piperidinols
Theoretical Framework of Deuterium (B1214612) Kinetic Isotope Effects
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is quantified as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). For deuterium, this is expressed as kH/kD. wikipedia.orglibretexts.org The underlying principle of the deuterium KIE stems from the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. libretexts.org A C-D bond is stronger and has a lower ZPE than a corresponding C-H bond because deuterium is heavier than hydrogen. libretexts.orgpearson.com Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate compared to its non-deuterated counterpart. libretexts.orgpearson.com
This rate change is most significant when the bond to the isotope is broken or formed in the rate-determining step of the reaction, a phenomenon known as a primary kinetic isotope effect (PKIE). wikipedia.org PKIE values for deuterium are typically in the range of 6 to 10. wikipedia.org Conversely, secondary kinetic isotope effects (SKIEs) are observed when the isotopically labeled atom is not directly involved in bond breaking or formation. wikipedia.org SKIEs are generally much smaller but can still provide crucial information about changes in hybridization or the steric environment of the transition state. wikipedia.org
Probing Rate-Determining Steps in Chemical and Enzymatic Reactions
KIE studies are instrumental in identifying the rate-limiting step of a reaction mechanism. libretexts.orgacs.org By comparing the reaction rate of a deuterated substrate, such as 1-Benzyl-4-piperidinol-2,2,6,6-d4, with its non-deuterated analog, researchers can determine if the C-H bond cleavage is a critical event in the slowest step of the reaction sequence. libretexts.org A significant primary KIE (kH/kD > 1) strongly suggests that the C-H bond is broken in the rate-determining step. princeton.edu
The enzyme monoamine oxidase B (MAO-B) is a key focus for KIE studies due to its role in the metabolism of various amines, including tetrahydropyridine (B1245486) derivatives. Two primary mechanisms have been proposed for MAO-B catalysis: a single electron transfer (SET) from the nitrogen atom, or a hydrogen atom transfer (HAT) from the alpha-carbon. nih.gov Deuterium isotope effect studies are critical in distinguishing between these pathways. nih.gov
In studies of the MAO-B catalyzed oxidation of 1-cyclopropyl-4-benzyl-1,2,3,6-tetrahydropyridine, a compound structurally related to piperidinols, a normal isotope effect was observed. nih.gov Specifically, research using the deuterated substrate 4-benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine-d4 demonstrated an intermolecular isotope effect where cleavage of the allylic C-H bond was at least partially rate-determining. vt.edu The kinetic parameters from this study are detailed below.
| Substrate | Vmax (min⁻¹) | Km (mM) | Vmax/Km | Isotope Effect (DV) | Isotope Effect (D(V/K)) |
|---|---|---|---|---|---|
| Non-deuterated (d₀) | 810 ± 78 | 0.4 ± 0.08 | 2025 | 1.5 | 1.4 |
| Deuterated (d₄) | 530 ± 65 | 0.4 ± 0.07 | 1325 |
KIEs provide a direct means to distinguish between different reaction pathways and their associated transition states. wikipedia.org For instance, secondary KIEs are useful in differentiating between SN1 and SN2 nucleophilic substitution mechanisms. wikipedia.org Theoretical calculations combined with experimental KIEs can also help distinguish between various proposed transition states, such as the oxene insertion, direct abstraction, or four-centered transition states proposed in C-H bond activation by metal-oxo complexes. elsevierpure.com The magnitude of the KIE is sensitive to the geometry of the transition state; linear transition states in proton transfers generally exhibit larger KIEs than bent ones. princeton.edu In gas-phase reactions, KIEs have been used to differentiate between SN2 and E2 mechanisms, where E2 reactions typically show a normal KIE (kH/kD > 1) and SN2 reactions often show an inverse KIE (kH/kD < 1). acs.org
Influence of Deuterium Labeling on Reaction Selectivity and Pathway Branching
Beyond probing mechanisms, deuterium labeling can actively influence the outcome of a reaction. By slowing down a specific reaction step due to the KIE, an alternative, faster pathway may become dominant, thereby altering the product distribution. princeton.edu This allows for the suppression of undesired side reactions. princeton.educhem-station.com
Research on the autoxidation of α-pinene using selectively deuterated analogues revealed the importance of multiple branching pathways rather than a simple linear progression. nih.gov The use of deuterium labeling made it possible to probe which specific C-H bonds were involved in H-shift steps during the autoxidation process. nih.gov A significant decrease in the yield of certain highly oxygenated products was observed when a deuterium was placed at a key position, confirming that C-H cleavage at that site was crucial for that specific reaction channel. nih.gov This demonstrates that isotopic labeling is a powerful strategy for unraveling complex reaction networks and understanding how different pathways compete. nih.gov
Advanced Spectroscopic and Chromatographic Characterization of 1 Benzyl 4 Piperidinol 2,2,6,6 D4
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement and Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For 1-Benzyl-4-piperidinol-2,2,6,6-d4, the expected monoisotopic mass is calculated based on its molecular formula, C₁₂H₁₃D₄NO. The presence of four deuterium (B1214612) atoms in place of hydrogen atoms significantly increases the molecular weight compared to its non-deuterated counterpart, 1-Benzyl-4-piperidinol (C₁₂H₁₇NO). HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that corresponds closely to the calculated value. rsc.orgrsc.org Confirmation of this precise mass provides strong evidence for the correct elemental formula and the successful incorporation of the four deuterium atoms. pharmaffiliates.comepa.gov
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃D₄NO |
| Calculated Monoisotopic Mass | 195.156121 g/mol |
| Expected [M+H]⁺ Ion | 196.163999 |
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy.rsc.orgnih.govresearchgate.netnih.gov
NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, a combination of ¹H, ¹³C, and ²H NMR is used to confirm the structure and the specific positions of the deuterium labels.
¹H NMR for Proton Environment Analysis
Proton NMR (¹H NMR) provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, the most significant feature would be the absence of signals corresponding to the protons at the C-2 and C-6 positions of the piperidine (B6355638) ring. These protons are typically observed as multiplets in the non-deuterated analogue. rsc.org
The remaining protons would give rise to characteristic signals:
Aromatic Protons: The five protons of the benzyl (B1604629) group would appear as a multiplet in the aromatic region (typically δ 7.2-7.4 ppm).
Benzyl CH₂ Protons: A singlet corresponding to the two benzylic protons (Ar-CH₂-N) would be observed.
Piperidine Protons: The proton at C-4 (CH-OH) would appear as a multiplet. The protons at C-3 and C-5 would also produce signals, though their splitting patterns would be simplified due to the absence of coupling with protons at C-2 and C-6.
Hydroxyl Proton: The OH proton signal can be broad and its chemical shift is dependent on solvent and concentration.
Table 2: Expected ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet |
| Benzyl (CH₂) | ~3.5 | Singlet |
| Piperidine H-4 | ~3.6 | Multiplet |
| Piperidine H-3, H-5 | 1.4 - 1.9 | Multiplets |
¹³C NMR for Carbon Skeleton and Chemical Shift Analysis
Carbon-13 NMR (¹³C NMR) provides a map of the carbon framework of a molecule. In the spectrum of this compound, all twelve carbon atoms would be observable. The key distinction from the non-deuterated compound lies in the signals for the deuterated carbons, C-2 and C-6. These carbons would exhibit a characteristic splitting pattern (a triplet of triplets in a fully relaxed spectrum) due to one-bond coupling with deuterium (which has a spin I=1). Furthermore, an isotopic shift (the "β-isotope effect") might be observed for the adjacent carbons, C-3 and C-5. illinois.edu
Table 3: Expected ¹³C NMR Chemical Shifts
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Aromatic C (C₆H₅) | 127 - 138 | Multiple signals |
| Benzyl C (CH₂) | ~63 | |
| Piperidine C-4 | ~67 | |
| Piperidine C-2, C-6 | ~53 | Signal split due to C-D coupling; intensity reduced |
Deuterium NMR (²H NMR) for Direct Confirmation of Deuterium Positions
Deuterium NMR (²H or D-NMR) is used to directly observe the deuterium nuclei. This technique provides unequivocal proof of the positions of isotopic labeling. For this compound, the ²H NMR spectrum would show a single resonance signal corresponding to the deuterium atoms at the C-2 and C-6 positions of the piperidine ring. The chemical shift of this signal would be nearly identical to the proton chemical shift of the same position in the non-deuterated molecule. This direct detection confirms that deuteration occurred at the intended sites and not elsewhere in the molecule.
Vibrational Spectroscopies (Fourier Transform Infrared Spectroscopy and Raman Spectroscopy) for Functional Group Analysis.epa.govnih.gov
Vibrational spectroscopy, including FTIR and Raman, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
In the FTIR and Raman spectra of this compound, the most notable difference compared to the unlabeled analogue is the appearance of carbon-deuterium (C-D) stretching and bending frequencies. researchgate.net C-D bonds are weaker and involve a heavier atom (deuterium) than C-H bonds, causing them to vibrate at lower frequencies. The C-D stretching vibrations are typically found in the 2000-2250 cm⁻¹ region, which is a relatively clear part of the spectrum, making them easy to identify.
Other key vibrational bands that would be expected include:
O-H Stretch: A broad band around 3300-3400 cm⁻¹ from the hydroxyl group.
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ from the benzyl and piperidine C-H bonds.
C=C Stretch: Aromatic ring stretching vibrations around 1450-1600 cm⁻¹.
C-O Stretch: A strong band in the 1000-1100 cm⁻¹ region.
Table 4: Key Expected FTIR/Raman Vibrational Frequencies
| Functional Group | Expected Frequency (cm⁻¹) |
|---|---|
| O-H Stretch (alcohol) | 3300 - 3400 (Broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2950 |
| C-D Stretch | 2000 - 2250 |
| Aromatic C=C Stretch | 1450 - 1600 |
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Quantitative Analysis.nih.govresearchgate.netchemicalbook.comdrugbank.com
Chromatographic techniques coupled with mass spectrometry are standard methods for assessing the purity of a compound and for quantitative measurements.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds based on their boiling points and interactions with a stationary phase. For this compound, GC analysis would yield a single major peak, and its retention time would be characteristic of the compound under specific chromatographic conditions. The coupled mass spectrometer would then analyze the eluting peak, providing a mass spectrum. The molecular ion peak at an m/z of 195 would confirm the mass of the deuterated compound. The fragmentation pattern can also provide structural information and further confirm the identity. This method is highly effective for determining chemical purity and identifying any volatile impurities. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for compounds that may not be volatile enough or are thermally unstable for GC. The compound is separated by high-performance liquid chromatography (HPLC) and then detected by a mass spectrometer. LC-MS is a powerful tool for confirming the molecular weight and assessing the purity of this compound. It can detect non-volatile impurities and degradation products. Quantitative analysis can be performed by creating a calibration curve with a reference standard.
Table 5: Example Purity Analysis Data
| Technique | Parameter | Result |
|---|---|---|
| LC-MS | Purity (by peak area %) | >99.5% |
| Retention Time | 5.8 min | |
| [M+H]⁺ Found | 196.1641 | |
| GC-MS | Purity (by peak area %) | >99.5% |
| Retention Time | 12.3 min |
Future Directions and Emerging Research Applications
Development of Novel Deuterated Piperidine (B6355638) Analogs for Specific Research Questions
The piperidine scaffold is a ubiquitous structural motif in a vast number of biologically active compounds and natural products. ajchem-a.com Its derivatives are crucial in the development of pharmaceuticals targeting a wide range of conditions. wustl.edunih.govnih.gov The synthesis of novel, selectively deuterated piperidine analogs, using precursors like 1-Benzyl-4-piperidinol-2,2,6,6-d4, is a key future direction. This approach allows researchers to ask highly specific questions about a drug molecule's behavior.
For instance, deuteration at metabolically vulnerable sites can block or slow down common metabolic pathways, such as oxidation by cytochrome P450 enzymes. nih.govjuniperpublishers.com This "metabolic switching" can lead to a more favorable pharmacokinetic profile, potentially reducing the formation of toxic metabolites or increasing the half-life of a drug. nih.govresearchgate.netisotope.com Researchers are actively developing new synthetic methods to incorporate deuterium (B1214612) into specific positions within the piperidine ring and its substituents. rsc.org These novel analogs can then be used to:
Elucidate complex metabolic pathways: By comparing the metabolic fate of deuterated versus non-deuterated compounds, researchers can pinpoint sites of metabolic attack. juniperpublishers.comnih.gov
Enhance therapeutic profiles: Strategic deuteration can lead to the development of drugs with improved efficacy and safety. nih.govzeochem.com
Stabilize chiral centers: For chiral drugs that can rapidly interconvert between enantiomers in vivo, deuteration at the chiral center can slow this process, allowing for the development of a more effective single-enantiomer drug. acs.org
The development of libraries containing various deuterated forms of a lead compound could enable screening for the most metabolically stable versions, providing valuable leads for drug development. nih.gov
Integration of Deuterated Compounds with High-Throughput Screening Methodologies
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds. The integration of deuterated compounds into HTS workflows represents a significant step forward in early-stage drug discovery. nih.gov Stable isotope-labeled compounds, including deuterated ones, are invaluable tools in mass spectrometry-based assays, which are frequently used in HTS. nih.govacs.org
Future applications in this area include:
Metabolic Stability Screening: HTS assays can be designed to quickly assess the metabolic stability of a library of deuterated analogs in the presence of liver microsomes or other metabolic enzyme systems. This allows for the early identification of candidates with favorable metabolic properties.
Target Engagement and Binding Assays: Deuterated compounds can be used as internal standards in quantitative mass spectrometry assays to accurately measure the binding of a drug candidate to its protein target. acs.org This provides crucial information about a compound's potency and selectivity.
Comparative Metabolomics: HTS can be combined with stable isotope labeling to compare the metabolic profiles of cells or organisms treated with a deuterated versus a non-deuterated drug. nih.gov This can reveal off-target effects or identify biomarkers of drug efficacy or toxicity.
The convergence of HTS with the use of deuterated compounds accelerates the drug discovery process by enabling researchers to make more informed decisions about which candidates to advance. metsol.com
Computational Chemistry Approaches for Predicting Isotope Effects and Metabolic Fates
While experimental approaches are essential, computational chemistry is becoming an indispensable tool for predicting the effects of deuteration. numberanalytics.comnumberanalytics.com By modeling the molecular interactions and reaction energetics, computational methods can guide the synthesis of the most promising deuterated analogs, saving significant time and resources.
Key computational approaches include:
Predicting Kinetic Isotope Effects (KIEs): The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. researchgate.netacs.org Quantum mechanical (QM) and hybrid QM/MM methods can calculate KIEs with increasing accuracy. numberanalytics.com This allows researchers to predict whether deuteration at a specific site will significantly slow down a metabolic reaction. researchgate.netnih.gov
Predicting Sites of Metabolism (SOMs): Computational models can predict which parts of a molecule are most likely to be metabolized. nih.govresearchgate.net By combining SOM prediction with KIE calculations, chemists can strategically place deuterium atoms to block the most probable metabolic pathways.
Systems Biology Modeling: Integrating experimental data with computational predictions allows for a global simulation of a drug's effects in the human body. nih.gov Software platforms can visualize metabolic pathways and help interpret data from high-throughput experiments, aiding in the early assessment of a compound's potential. nih.govdntb.gov.ua
| Computational Method | Application | Predicted Outcome |
|---|---|---|
| Quantum Mechanics (QM) / Density Functional Theory (DFT) | Calculation of reaction energetics | Magnitude of the Kinetic Isotope Effect (KIE). numberanalytics.comnumberanalytics.com |
| QSAR / 3D-QSAR | Modeling structure-activity/property relationships | Prediction of metabolically unstable sites. researchgate.net |
| Molecular Dynamics (MD) | Simulating enzyme-substrate interactions | Understanding how deuteration affects binding to metabolic enzymes. |
| Systems Biology Modeling | Integration of diverse experimental and predictive data | Global simulation of a drug's metabolic fate and effects. nih.gov |
Broader Impact of Deuterated Analogs in Pharmacological Target Validation Studies
Target validation is a critical step in drug discovery, confirming that modulating a specific biological target (like an enzyme or receptor) has the desired therapeutic effect. Deuterated compounds, and stable isotope labeling in general, play a crucial role in this process. nih.govmetsol.com
The use of deuterated analogs provides a more nuanced understanding of a drug's mechanism of action. For example, if a deuterated analog shows improved efficacy and a different metabolite profile compared to its non-deuterated parent, it can confirm that metabolism was a limiting factor for the original compound. nih.gov This strengthens the validation of the biological target.
Furthermore, deuterated compounds are essential tools for absorption, distribution, metabolism, and excretion (ADME) studies. nih.govchemicalsknowledgehub.com By using them as tracers, researchers can follow a drug's journey through the body with high precision using techniques like mass spectrometry. metsol.com This provides detailed pharmacokinetic and pharmacodynamic data that is vital for validating a drug target and ensuring a candidate has the necessary properties to become a successful therapeutic. The insights gained from these studies help to build a stronger case for the clinical development of drugs acting on a specific target.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Benzyl-4-piperidinol-2,2,6,6-d4?
- Methodological Answer : A plausible synthetic route involves reductive amination of 1-benzyl-4-piperidone-d4 with an appropriate amine, using sodium triacetoxyborohydride (STAB) as a reducing agent in the presence of acetic acid. This method is adapted from the synthesis of benzylfentanyl derivatives, where 1-benzyl-4-piperidone serves as a key intermediate . Deuterated starting materials (e.g., deuterated sodium borohydride) may be employed to achieve deuteration at the 2,2,6,6 positions. Post-synthesis, purification via column chromatography and characterization by H NMR or mass spectrometry is critical to confirm isotopic incorporation.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound in a tightly sealed container under inert gas (e.g., argon) at –20°C to minimize degradation. Avoid exposure to moisture, light, and oxygen, as these factors can alter isotopic integrity or induce side reactions. Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory during handling. Refer to safety data sheets (SDS) for piperidine derivatives, which emphasize avoiding skin/eye contact and ensuring proper ventilation .
Advanced Research Questions
Q. How does deuteration at the 2,2,6,6 positions influence the compound’s reactivity in substitution reactions compared to its non-deuterated analog?
- Methodological Answer : Deuteration alters kinetic isotope effects (KIE), potentially slowing reaction rates in processes involving C–H bond cleavage (e.g., oxidation or radical-mediated reactions). For substitution reactions (e.g., nucleophilic displacement at the piperidine nitrogen), isotopic substitution may minimally affect reactivity but can complicate mechanistic interpretation. Comparative studies using H vs. H NMR and kinetic profiling are recommended to quantify isotopic effects. Analogous hydrazinyl-piperidine derivatives demonstrate that steric and electronic factors dominate over isotopic substitution in such reactions .
Q. What experimental strategies can resolve contradictions in reported reaction yields when using this compound in reductive amination?
- Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, temperature, or catalyst load). To address this:
- Perform a factorial design of experiments (DoE) to optimize parameters like STAB concentration, pH (controlled by acetic acid), and reaction time .
- Validate reactant purity via HPLC or GC-MS, as impurities in deuterated precursors (e.g., residual H) can skew yields .
- Use in situ monitoring (e.g., FTIR or Raman spectroscopy) to track reaction progress and identify side products.
Q. What challenges arise in characterizing deuterium incorporation efficiency, and which analytical methods are most effective?
- Methodological Answer : Key challenges include:
- Low natural abundance of deuterium : Mass spectrometry (MS) with high-resolution Q-TOF or MALDI-TOF is essential to distinguish H incorporation from background noise.
- Spectral overlap in NMR : H NMR provides direct evidence of deuteration but requires specialized probes. Alternatively, H NMR with suppression techniques can quantify residual protio impurities.
- Isotopic exchange : Conduct stability studies under reaction conditions to rule out H/H exchange. Reference deuterated standards (e.g., DMSO-d6) should be used for calibration .
Data Contradiction and Validation
Q. How can researchers address discrepancies in reported toxicity profiles of piperidine derivatives like this compound?
- Methodological Answer : Discrepancies may stem from differences in purity, storage conditions, or assay protocols. To validate toxicity
- Reproduce studies using standardized OECD guidelines (e.g., acute oral toxicity tests in rodents).
- Cross-reference with structurally similar compounds (e.g., 4-benzylpiperidine, which exhibits moderate skin/eye irritation ).
- Perform batch-to-batch impurity profiling via LC-MS to identify contaminants (e.g., residual solvents or byproducts) that may contribute to toxicity .
Experimental Design Considerations
Q. What factorial design parameters are critical for optimizing catalytic hydrogenation of this compound?
- Methodological Answer : Key factors include:
- Catalyst type : Compare Pd/C vs. Raney Ni for deuterium retention efficiency.
- Pressure and temperature : Higher H pressure (10–50 bar) and moderate temperatures (40–60°C) typically enhance reaction rates but may increase H loss.
- Solvent selection : Use deuterated solvents (e.g., DO or CDOD) to minimize isotopic dilution.
Post-reaction, analyze deuterium content via MS and adjust parameters iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
